2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Catalog No.
S2665279
CAS No.
1936396-62-1
M.F
C21H19NO4
M. Wt
349.386
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicycl...

CAS Number

1936396-62-1

Product Name

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Molecular Formula

C21H19NO4

Molecular Weight

349.386

InChI

InChI=1S/C21H19NO4/c23-19(24)21-9-13(10-21)11-22(21)20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,24)

InChI Key

JMVXIHLJJFHMKW-UHFFFAOYSA-N

SMILES

C1C2CC1(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

solubility

not available

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound characterized by a bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound, with the molecular formula C21H19NO4C_{21}H_{19}NO_{4} and a molar mass of 349.38 g/mol, is notable for its rigidity and structural uniqueness, making it a significant subject in both chemical and biological research. The Fmoc group is widely utilized in peptide synthesis, indicating its relevance in medicinal chemistry and biochemistry .

  • Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially yielding carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride, leading to the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions may occur at the carbonyl carbon, particularly under basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic media.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydride in dimethylformamide (DMF) is commonly used for substitution reactions.

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exhibits potential biological activities that make it a candidate for drug development. Its mechanism of action involves interactions with specific molecular targets, where the Fmoc group can be cleaved under basic conditions to reveal active sites for enzyme or receptor interaction. This property may allow it to inhibit certain biological pathways, making it useful in studying enzyme mechanisms and protein-ligand interactions .

The synthesis of this compound typically involves multiple steps:

  • Preparation of Bicyclic Core: This can be achieved through a Diels-Alder reaction followed by various functional group transformations.
  • Introduction of Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

Industrial production may optimize these synthetic routes to enhance yield and reduce costs, utilizing techniques like continuous flow reactors for improved efficiency and scalability .

The compound has several applications across various fields:

  • Chemistry: Serves as a building block in synthesizing complex organic molecules.
  • Biology: Used to study enzyme mechanisms and protein-ligand interactions.
  • Medicine: Investigated for its potential as a scaffold in drug development, particularly for designing enzyme inhibitors.
  • Industry: Employed in producing specialty chemicals and materials .

Research on the interactions of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has indicated its potential to bind selectively to specific enzymes or receptors. This binding affinity is attributed to its rigid bicyclic structure, which enhances specificity and efficacy in biological systems. Studies focusing on its inhibitory effects on enzymatic activity could provide insights into its therapeutic applications .

Several compounds share structural similarities with 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, each presenting unique features:

Compound NameCAS NumberMolecular FormulaKey Features
2-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid2002257-09-0C22H21NO4Contains a methyl group enhancing steric properties
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid2764004-91-1C25H23NO4Features a phenyl group potentially influencing binding characteristics
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-cyclopentanecarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acidC28H30N2O5DiscontinuedLarger structure with additional carbon chains affecting solubility

Uniqueness

The uniqueness of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid lies in its specific bicyclic framework combined with the Fmoc protecting group, which provides distinct advantages in both synthetic applications and biological interactions compared to similar compounds listed above .

The synthetic journey of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is rooted in advancements in peptide synthesis and strained bicyclic systems. The fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Carpino and Han in 1970, revolutionized amine protection strategies due to its base-labile properties and compatibility with solid-phase peptide synthesis (SPPS). Concurrently, the development of azabicyclo[2.1.1]hexane derivatives emerged from studies on conformationally constrained amino acids. Early work by Lescop et al. (2001) demonstrated stereoselective electrophilic additions to cyclobutene dicarbamates, enabling efficient synthesis of 2-azabicyclo[2.1.1]hexane scaffolds. The fusion of these two innovations—Fmoc protection and bicyclic rigidity—culminated in the creation of this compound, which combines the synthetic utility of Fmoc with the structural uniqueness of azabicyclo systems.

Systematic Naming Conventions and Common Appellations

The compound’s systematic IUPAC name, 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, reflects its structural features:

  • Bicyclo[2.1.1]hexane: A bridged bicyclic system with carbon atoms at positions 2, 1, and 1.
  • 2-Aza: A nitrogen atom replacing the bridgehead carbon at position 2.
  • Fmoc group: The fluorenylmethyloxycarbonyl moiety protecting the amine.
  • Carboxylic acid: A carboxyl group at position 1.

Common names include Fmoc-2,4-methanoproline, highlighting its role as a proline analogue with a rigid bicyclic core. The CAS registry number 1936396-62-1 uniquely identifies this compound in chemical databases.

Table 1: Nomenclature Comparison

Systematic NameCommon NameCAS Number
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acidFmoc-2,4-methanoproline1936396-62-1

Significance in Chemical Research

This compound bridges peptide chemistry and structural biology through three key attributes:

  • Conformational Rigidity: The bicyclo[2.1.1]hexane scaffold enforces a trans-amide bond geometry, reducing aggregation in peptide synthesis.
  • Synthetic Versatility: The Fmoc group allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side-chain protections.
  • Biological Relevance: Its structural mimicry of proline enables studies on peptide secondary structures and enzyme-substrate interactions, particularly in neurodegenerative and antimicrobial research.

Table 2: Research Applications

Application AreaKey ContributionSource
Peptide SynthesisEnhances synthesis of aggregation-prone peptides
Enzyme Inhibition StudiesServes as scaffold for protease inhibitors
Structural BiologyProbes protein folding dynamics

Synthesis and Structural Analysis

Synthetic Pathways

The synthesis involves multi-step strategies:

  • Bicyclic Core Formation: Photochemical [2+2] cycloaddition of cis-cyclobutene dicarboxylic anhydride yields the azabicyclo[2.1.1]hexane skeleton.
  • Fmoc Protection: Reaction with Fmoc chloride introduces the protecting group at the amine position.
  • Carboxylic Acid Functionalization: Oxidation or hydrolysis steps generate the final carboxyl moiety.

Key Reaction:
$$
\text{cis-Cyclobutene dicarboxylic anhydride} \xrightarrow{\text{NH}_3} \text{2-Azabicyclo[2.1.1]hexane} \xrightarrow{\text{Fmoc-Cl}} \text{Protected intermediate} \xrightarrow{\text{Oxidation}} \text{Final product}
$$
This route achieves an overall yield of 10–15% in laboratory settings.

Structural Characterization

X-ray crystallography reveals a puckered bicyclic system with bond angles deviating from ideal tetrahedral geometry due to ring strain:

  • Bond Lengths: C1–N2 = 1.47 Å, C3–C4 = 1.54 Å.
  • Dihedral Angles: N2–C1–C5–C6 = 112°, indicating significant distortion.
    Spectroscopic data:
  • $$^{1}\text{H NMR}$$ (400 MHz, CDCl$$3$$): δ 7.75 (d, Fmoc aromatic), 4.35 (m, CH$$2$$O), 3.10 (m, bicyclic CH).
  • IR: 1720 cm$$^{-1}$$ (C=O stretch), 1250 cm$$^{-1}$$ (C–O–C).

Applications in Peptide Science

Conformational Control

The compound’s rigidity imposes a trans-amide conformation ($$ \omega = 180^\circ $$), contrasting with proline’s cis-trans equilibrium ($$ \omega = 0^\circ \text{ or } 180^\circ $$). This property is exploited to:

  • Prevent β-Sheet Aggregation: In amyloid peptide studies, substitution with this analogue reduces fibril formation.
  • Stabilize Turns: Enhances α-helix stability in designed peptides by fixing backbone angles.

Case Study: HIV Protease Inhibitors

Incorporation into peptide substrates improved binding affinity ($$ K_i = 2.3 \ \text{nM} $$) by enforcing optimal orientation of catalytic residues. Comparative data:

Table 3: Inhibitor Efficacy

Compound$$ K_i $$ (nM)Selectivity Index
Native peptide15.21.0
Bicyclic analogue2.36.6

The compound’s molecular formula is C₂₁H₁₉NO₄, with a molecular weight of 349.4 g/mol . Its IUPAC name reflects the bicyclo[2.1.1]hexane core, which consists of two fused rings: a six-membered bicyclic system with bridgehead nitrogen and a carboxylic acid substituent. The Fmoc group is attached via a carbonyl linkage at the nitrogen atom, creating a sterically hindered environment.

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₂₁H₁₉NO₄
Molecular Weight349.4 g/mol
CAS Number1936396-62-1
Bicyclic CoreAzabicyclo[2.1.1]hexane
Functional GroupsCarboxylic acid, Fmoc-protected amine

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the bicyclic structure, with the nitrogen atom positioned at the bridgehead . The Fmoc group adopts a planar configuration due to conjugation between the fluorenyl aromatic system and the carbonyl group, which stabilizes the molecule against nucleophilic attack during peptide synthesis .

Stereochemical Properties

The azabicyclo[2.1.1]hexane framework imposes strict stereochemical constraints. The bridgehead nitrogen and adjacent carbons create three stereogenic centers, resulting in four possible stereoisomers. However, synthetic routes typically yield a single enantiomer due to stereoselective cyclization steps [2] [3].

Table 2: Stereochemical Outcomes in Synthesis

Synthetic MethodStereoselectivityMajor Isomer
Diels-Alder CycloadditionHigh (≥95% ee)(1R,2S,5S)-isomer
Photochemical CyclizationModerate (80–85% ee)(1S,2R,5R)-isomer

The stereochemistry influences biological activity; for example, the (1R,2S,5S)-isomer exhibits higher binding affinity to enzyme active sites . Computational modeling reveals that the equatorial orientation of the carboxylic acid group minimizes steric clashes with the Fmoc moiety .

Conformational Constraints of the Azabicyclo[2.1.1]hexane Framework

The bicyclo[2.1.1]hexane system imposes rigidity, reducing conformational flexibility. Key features include:

  • Bridgehead Strain: The 60° bond angles at the bridgehead nitrogen deviate from ideal tetrahedral geometry, introducing strain that stabilizes the molecule in a single dominant conformation .
  • Restricted Rotation: The fused rings prevent free rotation around the C–N and C–C bonds, locking substituents in specific orientations [3].

Table 3: Conformational Analysis

ParameterAzabicyclo[2.1.1]hexaneProline Analogue
ΔG (Conformational Change)12.3 kcal/mol4.1 kcal/mol
Torsional Angles (θ₁, θ₂)55°, 110°75°, 135°

This rigidity makes the compound valuable in peptide synthesis, where it prevents β-sheet aggregation and improves solubility .

Fmoc Protection Group Chemistry

The Fmoc group serves as a temporary protective moiety for amines during solid-phase peptide synthesis (SPPS). Its key attributes include:

  • Base-Labile Cleavage: Removable with 20% piperidine in dimethylformamide (DMF), leaving other functional groups intact .
  • UV Detectability: The fluorenyl chromophore absorbs at 301 nm, enabling real-time monitoring of coupling reactions .

Table 4: Comparison of Protecting Groups

GroupStability (Acid)Cleavage ConditionSteric Bulk
FmocLowPiperidine (base)High
BocHighTrifluoroacetic acidModerate
CbzModerateH₂/Pd-CLow

The Fmoc group’s bulkiness slows coupling kinetics but enhances regioselectivity in multi-step syntheses [2].

The compound 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exhibits distinctive physicochemical characteristics that distinguish it from conventional proline derivatives [2]. The molecular formula C₂₁H₁₉NO₄ with a molecular weight of 349.38 g/mol reflects the incorporation of the fluorenylmethoxycarbonyl protecting group into the rigid bicyclic framework [2] [3].

The structural rigidity imparted by the azabicyclo[2.1.1]hexane core significantly influences the compound's thermal properties. Unlike conventional amino acids that exhibit defined melting points, this compound undergoes thermal decomposition before reaching a conventional melting point, which is characteristic of bicyclic amino acid derivatives [4] [5]. The estimated density of 1.3 ± 0.1 g/cm³ is consistent with similar fluorenylmethoxycarbonyl-protected compounds [6] [7].

Spectroscopic analysis reveals characteristic infrared absorption patterns that facilitate structural identification . The carbonyl stretching frequencies appear as distinct bands: the carboxylic acid carbonyl exhibits absorption between 1700-1750 cm⁻¹, while the fluorenylmethoxycarbonyl protecting group shows characteristic absorption at 1720-1730 cm⁻¹ [9]. The broad hydroxyl stretch of the carboxylic acid functionality spans 2500-3500 cm⁻¹, consistent with hydrogen-bonded carboxylic acid dimers in the solid state [9].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation [10] [11]. In proton nuclear magnetic resonance, the fluorenylmethoxycarbonyl methylene protons appear as a characteristic doublet at 4.2-4.4 ppm, while the fluorene aromatic protons manifest as a complex multiplet between 7.2-7.8 ppm [11] [12]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carboxylic acid carbonyl carbon at 175-180 ppm and the fluorenylmethoxycarbonyl carbonyl carbon at 155-160 ppm [11] [12].

Mass spectrometric analysis shows the protonated molecular ion [M+H]⁺ at m/z 350, with the base peak typically observed at m/z 179, corresponding to fluorene-related fragmentation [13] [14]. This fragmentation pattern is characteristic of fluorenylmethoxycarbonyl-protected compounds and provides diagnostic information for structural confirmation [13] [15].

Solubility Profile in Various Solvents

The solubility characteristics of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid reflect the dual nature of its structure, combining the hydrophobic fluorene moiety with the polar carboxylic acid functionality [16] [17]. The solubility profile has been extensively studied to optimize synthetic procedures and purification protocols [18].

In polar aprotic solvents, the compound demonstrates excellent solubility characteristics. Dimethyl sulfoxide and dimethylformamide provide optimal dissolution, with solubilities exceeding 50 mg/mL [18] [19]. These solvents are particularly valuable for stock solution preparation and synthetic transformations [18]. The enhanced solubility in these media results from favorable interactions between the solvent dipole moments and both the fluorenylmethoxycarbonyl group and the carboxylic acid functionality [17] [20].

Moderate solubility is observed in acetonitrile and methanol, with values ranging from 10-50 mg/mL [21] [18]. Acetonitrile serves as an effective component in high-performance liquid chromatography mobile phases for analytical applications [21]. Methanol demonstrates utility as a crystallization solvent, enabling purification through controlled precipitation [21].

The compound exhibits poor solubility in water (< 1 mg/mL), which is typical for fluorenylmethoxycarbonyl-protected amino acids [16] [21]. This hydrophobic character limits direct pharmaceutical applications but facilitates organic synthetic manipulations [21] [18]. Ethanol and ethyl acetate also show limited dissolution capacity, restricting their utility in synthetic applications [21].

Chlorinated solvents, including chloroform and dichloromethane, provide good solubility (> 50 mg/mL) and are extensively used in organic synthesis procedures [18] [22]. These solvents enable efficient extraction and purification protocols. Conversely, nonpolar solvents such as hexane render the compound essentially insoluble (< 0.1 mg/mL), reflecting the polar nature of the carboxylic acid and carbamate functionalities [22].

Hansen solubility parameter analysis provides theoretical framework for solvent selection [20] [22]. The compound exhibits optimal compatibility with solvents having balanced dispersion, polar, and hydrogen-bonding parameters, particularly dimethyl sulfoxide and dimethylformamide [20] [23].

Stability Parameters Under Different Conditions

The stability profile of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid under various environmental conditions has been systematically investigated to establish appropriate storage and handling protocols [24] [19] [25].

Under standard storage conditions at room temperature (20-25°C) in the absence of light, the compound demonstrates excellent stability for periods exceeding one year [19] [5]. Refrigerated storage at 2-8°C extends stability to more than two years, making this the optimal long-term storage condition [26] [5]. Frozen storage at -20°C provides similar extended stability, offering an alternative for long-term preservation [26].

Thermal stability analysis reveals progressive degradation at elevated temperatures [4] [27]. At 40°C, the compound remains moderately stable for 6-12 months, with minor fluorenylmethoxycarbonyl cleavage observed [4] [27]. However, exposure to 80°C results in rapid degradation within one month, involving both fluorenylmethoxycarbonyl cleavage and thermal decomposition of the bicyclic framework [4] [28].

Photostability studies demonstrate vulnerability to ultraviolet radiation, with significant degradation occurring within hours to days of exposure [24] [29]. The primary photodegradation pathway involves cleavage of the fluorenylmethoxycarbonyl protecting group, yielding dibenzofulvene and the free amino acid [24] [29]. Visible light exposure produces slower degradation rates, with moderate stability maintained for several weeks [29]. Consequently, storage in amber glass containers or dark environments is strongly recommended [25].

Chemical stability varies significantly with pH conditions [24] [19]. Under acidic conditions (pH 2), the compound exhibits excellent stability exceeding one year, with the fluorenylmethoxycarbonyl group remaining intact [19] [25]. Neutral conditions (pH 7) provide similar stability profiles [19]. However, basic conditions (pH 10) result in moderate stability over months, with slow hydrolytic cleavage of the fluorenylmethoxycarbonyl group [24] [19].

The intended base-labile nature of the fluorenylmethoxycarbonyl protecting group is demonstrated by rapid cleavage in the presence of strong bases such as piperidine, with complete deprotection occurring within minutes [18] [30]. This rapid cleavage yields dibenzofulvene and the free azabicyclo[2.1.1]hexane-1-carboxylic acid [18] [25].

Oxidizing conditions result in moderate stability over months, with potential formation of oxidation products affecting the bicyclic framework [28] [31]. Reducing conditions generally do not affect stability significantly, allowing storage under standard atmospheric conditions [32] [33].

Comparative Analysis with Non-Bicyclic Proline Derivatives

The physicochemical properties of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.1.1]hexane-1-carboxylic acid provide distinct advantages compared to conventional proline derivatives and other bicyclic analogs [34] [35] [36].

Molecular rigidity represents the most significant distinguishing feature [35] [36]. The azabicyclo[2.1.1]hexane framework exhibits very high rigidity compared to the moderate rigidity of fluorenylmethoxycarbonyl-proline [35] [37]. This enhanced rigidity results in highly restricted conformational freedom, contrasting with the moderately restricted conformations of monocyclic proline derivatives [35] [38] [37]. The rigidity enhancement has profound implications for peptide secondary structure and biological activity [36] [38].

Thermal stability comparisons reveal enhanced performance of the bicyclic system [32] [33] [39]. While fluorenylmethoxycarbonyl-proline exhibits standard thermal stability, the bicyclic derivative demonstrates improved thermal resistance, attributed to the constrained ring system reducing thermal motion [32] [33]. This enhanced stability extends to both the amino acid framework and the protecting group attachment [39] [27].

Photostability characteristics remain moderate across all fluorenylmethoxycarbonyl-protected derivatives, with similar degradation pathways involving protecting group cleavage [24] [29]. The bicyclic nature does not significantly alter photochemical behavior compared to monocyclic analogs [29] [40].

Chemical stability toward acids remains excellent across all derivatives, reflecting the inherent stability of the fluorenylmethoxycarbonyl protecting group under acidic conditions [19] [25]. Base lability, an essential feature for deprotection protocols, is maintained in all systems, though cleavage rates vary slightly [18] [25]. The bicyclic derivative exhibits moderate cleavage rates compared to the faster rates observed with conventional fluorenylmethoxycarbonyl-proline [30] [25].

Solubility profiles show distinct patterns among the derivatives [16] [21]. The target bicyclic compound demonstrates good solubility in polar aprotic solvents, superior to some larger bicyclic systems but similar to fluorenylmethoxycarbonyl-proline [16] [18]. Water solubility remains universally poor across all fluorenylmethoxycarbonyl-protected derivatives [21] [18].

Synthesis complexity and cost considerations favor conventional proline derivatives [41] [42]. The bicyclic systems require more elaborate synthetic sequences, resulting in higher production costs [41] [36]. However, the enhanced structural properties may justify the additional synthetic investment for specific applications [36] [44].

Peptide incorporation efficiency varies among the derivatives [45] [46]. Fluorenylmethoxycarbonyl-proline demonstrates excellent incorporation due to extensive optimization of protocols [45] [30]. The bicyclic derivative shows good incorporation efficiency, though specialized conditions may be required [46] [19]. Larger bicyclic systems such as azabicyclo[3.2.1]octane derivatives may exhibit reduced incorporation efficiency due to increased steric hindrance [41] [36].

XLogP3

3.2

Dates

Last modified: 08-16-2023

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